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Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771 Get Quote

Methyl 3-bromo-4-methylbenzoate (C₉H₉BrO₂) is an aromatic ester whose structural

backbone is a common motif in organic synthesis.[3] Its utility as a precursor, particularly in the

development of antineoplastic agents, demands an unambiguous and thorough understanding

of its molecular architecture.[2] The precise arrangement of its substituent groups—bromo,

methyl, and methyl ester—on the benzene ring dictates its reactivity and suitability for

downstream applications. In a regulated environment such as drug development, confirming

the identity, purity, and structure of such intermediates is not merely a matter of academic

interest but a critical component of quality control and regulatory compliance.

This guide details an integrated analytical workflow, combining spectrometric and spectroscopic

techniques to build a complete structural profile, from elemental composition to three-

dimensional conformation in the solid state. We will examine Mass Spectrometry (MS), Infrared

(IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and

2D correlation experiments), culminating in the definitive analysis provided by X-ray

Crystallography.
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Caption: Molecular Structure of Methyl 3-bromo-4-methylbenzoate.

Foundational Characteristics
Before delving into complex analysis, a summary of the compound's fundamental

physicochemical properties provides a baseline for sample handling and interpretation of

analytical data.

Property Value Source

Molecular Formula C₉H₉BrO₂ [4]

Molecular Weight 229.07 g/mol [4]

Appearance
Clear colorless to pale yellow

liquid / solid
[5][6]

Melting Point 38-44 °C [2][5]

Boiling Point 125-130 °C at 0.1 mmHg [2]

Density ~1.433 g/cm³ (Predicted) [1][2]

Solubility
Soluble in dimethyl sulfoxide

(DMSO)
[2][5]

CAS Number 104901-43-1 [4]

Synthesis and Purity: The Starting Point of Analysis
The context of a molecule's synthesis is crucial for its analysis, as the reaction pathway informs

potential side-products and impurities. A common and efficient route to Methyl 3-bromo-4-
methylbenzoate is the Fischer esterification of its corresponding carboxylic acid.

Expertise & Experience: The choice of an acid catalyst like H₂SO₄ is fundamental to Fischer

esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl

carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

The reaction is driven to completion by using an excess of methanol, which also serves as the

solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's

principle.
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Experimental Protocol: Fischer Esterification
Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in

methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.[5]

Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.04-0.5 mL) as a catalyst.[2][5]

Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 12-42

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][5]

Workup: After cooling to room temperature, concentrate the mixture in vacuo to reduce the

volume. Dissolve the residue in a suitable organic solvent like ethyl acetate.[5]

Purification: Wash the organic phase sequentially with a saturated aqueous sodium

bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and

brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield the crude product.[5]

Final Purification: If necessary, purify the product further by flash column chromatography or

crystallization from a solvent system like ethyl acetate/hexanes to achieve high purity

(>98.5%) suitable for structural analysis.[2][7]

Mass Spectrometry: Confirming Molecular Weight
and Formula
Trustworthiness: Mass spectrometry is the first line of analytical defense. It provides the exact

mass of the molecule, which directly validates its elemental composition. For brominated

compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio) serves as a definitive confirmation of its presence.

Experimental Protocol: Electrospray Ionization (ESI-MS)
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

equipped with an ESI source.
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Parameters: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation
The mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule,

[M+H]⁺, separated by 2 Da, reflecting the natural isotopic abundance of bromine.

Ion Calculated m/z Observed m/z Description

[C₉H₉⁷⁹BrO₂+H]⁺ 229.9913 ~230.0
Protonated molecule

with ⁷⁹Br isotope

[C₉H₉⁸¹BrO₂+H]⁺ 231.9893 ~232.0
Protonated molecule

with ⁸¹Br isotope

A reported HPLC-MS analysis showed an (M+H) peak at 231.0, which corresponds to the

average mass, confirming the molecular weight.[7]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Authoritative Grounding: IR spectroscopy is a rapid, non-destructive technique that identifies

the functional groups present in a molecule by detecting their characteristic vibrational

frequencies. The principles of IR absorption are well-established and serve as a foundational

standard for functional group identification.

Experimental Protocol: Attenuated Total Reflectance
(ATR-IR)

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation
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The IR spectrum of Methyl 3-bromo-4-methylbenzoate is expected to show key absorption

bands that confirm the presence of the ester and substituted aromatic ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000-2850 C-H Stretch Methyl groups (-CH₃)

~1720 C=O Stretch Ester carbonyl

~1600, ~1450 C=C Stretch Aromatic ring

~1280, ~1100 C-O Stretch Ester linkage

~800-900 C-H Bend
Substituted benzene (out-of-

plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR is the most powerful technique for elucidating the precise connectivity of atoms in an

organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete

picture of the molecular skeleton.

¹H NMR: Proton Environment and Connectivity
Expertise & Experience: ¹H NMR reveals the number of distinct proton environments, their

electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative

numbers (integration). The substitution pattern on the benzene ring is unambiguously

determined by the chemical shifts and, most importantly, the coupling patterns of the aromatic

protons.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Analysis: Process the data, referencing the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).
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Published data confirms the expected ¹H NMR spectrum.[2][7] The aromatic region is

particularly informative. The proton at C2 is a singlet because it has no adjacent protons. The

protons at C5 and C6 are doublets due to coupling with each other.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.18 - 8.23 s (singlet) 1H H-2

Deshielded by

adjacent ester

and bromine. No

adjacent protons.

~7.85 - 7.90
d (doublet, J ≈ 8

Hz)
1H H-6

Ortho to the

electron-

withdrawing

ester group.

Coupled to H-5.

~7.28 - 7.33
d (doublet, J ≈ 8

Hz)
1H H-5

Ortho to the

methyl group.

Coupled to H-6.

~3.90 - 3.94 s (singlet) 3H -OCH₃
Ester methyl

protons.

~2.44 - 2.48 s (singlet) 3H Ar-CH₃
Aromatic methyl

protons.

¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. While standard spectra do

not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization

Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
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Chemical Shift (δ, ppm) Carbon Type Assignment

~166 C C=O (Ester)

~143 C C-4 (bearing CH₃)

~135 CH C-6

~132 CH C-2

~131 C C-1 (bearing COOCH₃)

~129 CH C-5

~123 C C-3 (bearing Br)

~52 CH₃ -OCH₃

~22 CH₃ Ar-CH₃

2D NMR: Unambiguous Structural Confirmation
Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments form a self-

validating system by showing direct correlations between atoms. This cross-verification is

essential for irrefutable structural proof.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

on adjacent carbons). A key correlation would be seen between the aromatic protons at H-5

and H-6.

HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons

they are attached to. This allows for the definitive assignment of each protonated carbon in

the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two or three bonds. This is critical for piecing together the molecular fragments

and identifying quaternary carbons.

H-2 C-2 C-1 C-6 H-6 C-5 H-5 C-4 C-3 C=O -O- -CH3 H (ester) Ar-CH3 H (aryl)  COSY HSQC HSQC HSQC HSQC HSQC HMBC HMBC HMBC HMBC HMBC HMBC HMBC HMBC
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Click to download full resolution via product page

Caption: Key 2D NMR correlations for structural assignment.

X-ray Crystallography: The Definitive 3D Structure
Authoritative Grounding: Single-crystal X-ray diffraction is the gold standard for determining the

exact three-dimensional arrangement of atoms in the solid state. It provides precise data on

bond lengths, bond angles, and intermolecular interactions. While a structure for the title

compound is not publicly available, data from the closely related analog, Methyl 3,5-dibromo-4-

methylbenzoate, provides an excellent proxy for the type of data one would obtain.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: Grow single crystals of the compound suitable for diffraction, often by slow

evaporation from a solvent like methanol.

Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer. Collect

diffraction data as the crystal is rotated in a stream of X-rays.

Structure Solution and Refinement: Process the diffraction data to solve the phase problem

and generate an initial electron density map. Refine the atomic positions and thermal

parameters to generate the final crystal structure.

Anticipated Structural Features
Based on the analysis of its dibromo-analog, the molecule is expected to be nearly planar, with

a small dihedral angle between the plane of the benzene ring and the methyl ester group.[8]

The crystal packing would likely be influenced by weak intermolecular interactions such as C-

H···O or C-H···Br hydrogen bonds.[8]

Integrated Workflow for Structural Verification
No single technique is sufficient for complete structural proof. The synergy between methods

provides the highest level of confidence. The logical flow of analysis ensures that each step

builds upon and validates the last.
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Caption: Integrated workflow for structural elucidation.

Conclusion
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The structural analysis of Methyl 3-bromo-4-methylbenzoate is a multi-faceted process that

relies on the orthogonal application of modern analytical techniques. Mass spectrometry and IR

spectroscopy provide rapid confirmation of the molecular formula and constituent functional

groups. A comprehensive suite of 1D and 2D NMR experiments subsequently delivers an

unambiguous map of atomic connectivity. Finally, X-ray crystallography offers the ultimate

confirmation of the three-dimensional structure. This rigorous, self-validating workflow is

indispensable in research and industry, ensuring that key molecular building blocks are

precisely what they are intended to be, thereby guaranteeing the integrity of the final products

derived from them.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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